molecular formula C6H13ClO2 B8783936 1-Chloro-3-propoxy-2-propanol CAS No. 6943-58-4

1-Chloro-3-propoxy-2-propanol

Cat. No.: B8783936
CAS No.: 6943-58-4
M. Wt: 152.62 g/mol
InChI Key: BJKFQZKSICPHSR-UHFFFAOYSA-N
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Description

1-Chloro-3-propoxy-2-propanol (CAS 6943-58-4) is an organic compound with the molecular formula C6H13ClO2 and a molecular weight of 152.62 g/mol . This chlorohydrin ether is characterized by a density of approximately 1.065-1.066 g/cm³ and a boiling point of around 219.9°C at 760 mmHg . Its structure, which incorporates both ether and secondary alcohol functional groups activated by a chlorine substituent, makes it a versatile building block and chemical intermediate in organic synthesis and research applications . The presence of the reactive chlorine atom adjacent to the hydroxyl group allows for further functionalization, enabling researchers to utilize it in the development of more complex molecules. As a specialty chemical, its primary value lies in its role as a synthetic intermediate in research-scale chemical synthesis. This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, noting its flash point of 86.8°C .

Properties

CAS No.

6943-58-4

Molecular Formula

C6H13ClO2

Molecular Weight

152.62 g/mol

IUPAC Name

1-chloro-3-propoxypropan-2-ol

InChI

InChI=1S/C6H13ClO2/c1-2-3-9-5-6(8)4-7/h6,8H,2-5H2,1H3

InChI Key

BJKFQZKSICPHSR-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CCl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural analogs of 1-Chloro-3-propoxy-2-propanol, highlighting variations in substituents, molecular weight, and CAS numbers:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Not provided C₆H₁₃ClO₂ ~152.6 Propoxy group at C3
1-Butoxy-3-chloro-2-propanol 16224-33-2 C₇H₁₅ClO₂ 166.6 Butoxy (C₄H₉O-) group at C3
1-Chloro-3-isopropoxy-2-propanol 4288-84-0 C₆H₁₃ClO₂ 152.6 Branched isopropoxy (C₃H₇O-) group at C3
1-Chloro-3-(dodecyloxy)-2-propanol 17677-15-5 C₁₅H₃₁ClO₂ 278.9 Long-chain dodecyloxy (C₁₂H₂₅O-) at C3
1-Benzyloxy-3-chloro-2-propanol 13991-52-1 C₁₀H₁₃ClO₂ 200.7 Aromatic benzyloxy (C₆H₅CH₂O-) at C3

Physical and Chemical Properties

  • Boiling/Melting Points :

    • The isopropoxy derivative (CAS 4288-84-0) has a higher boiling point (~173–175°C) compared to the linear propoxy analog due to increased steric hindrance .
    • The dodecyloxy analog (CAS 17677-15-5) exhibits significantly higher molecular weight (278.9 g/mol) and hydrophobicity, reducing solubility in polar solvents .
    • Benzyloxy derivatives (CAS 13991-52-1) show lower volatility and enhanced stability in acidic conditions due to aromatic resonance .
  • Reactivity :

    • Longer alkoxy chains (e.g., butoxy, dodecyloxy) reduce nucleophilicity at the hydroxyl group, slowing esterification rates compared to shorter-chain analogs .
    • Branched isopropoxy groups hinder SN2 reactions at the chlorine atom, favoring elimination pathways under basic conditions .

Preparation Methods

Chlorination Agents and Protocols

Chlorination typically targets the hydroxyl group of 1,2-propanediol or its protected derivatives. Common agents include:

  • Thionyl chloride (SOCl₂) : Provides efficient chlorination at 40–60°C, with HCl and SO₂ as byproducts. Excess SOCl₂ must be quenched post-reaction.

  • Hydrogen chloride (HCl) gas : Requires acidic catalysts (e.g., ZnCl₂) and elevated pressures (0.5–1.5 MPa) to drive the reaction.

A representative procedure involves reacting 1,2-propanediol with SOCl₂ in anhydrous dichloromethane, yielding 1-chloro-2-propanol, which is subsequently alkoxylated.

Alkoxylation with Propylating Agents

Introducing the propoxy group employs propyl bromide or propyl tosylate under basic conditions (e.g., K₂CO₃ or NaOH). For example:

1-Chloro-2-propanol + C₃H₇BrNaOH, DMFThis compound\text{1-Chloro-2-propanol + C₃H₇Br} \xrightarrow{\text{NaOH, DMF}} \text{this compound}

Reaction temperatures of 60–80°C and stoichiometric bases are critical to suppress elimination side reactions.

Catalytic Methods

Solid Acid Catalysts

Patent CN109867587B discloses SiO₂-Al₂O₃ or B₂O₃-Al₂O₃ composites for chlorination-hydrolysis reactions. In a typical protocol:

  • Catalyst : 5 wt% SiO₂-Al₂O₃ (mass ratio 0.5–2:1).

  • Conditions : 45°C, 0.5 MPa, 2.5 hours.

  • Yield : ~92% purity after centrifugal separation.

These catalysts enhance proton transfer while mitigating corrosion and waste associated with liquid acids.

Cation Exchange Resins

Patent CN102229522B highlights continuous-flow synthesis using Zeo-karb (sulfonated polystyrene resin) in tubular reactors:

  • Reactor dimensions : 0.1–100 m length, 0.1–0.5 m diameter.

  • Conditions : 0–45°C, 0.5–20 kg/h 3-chloro-2-methylpropylene flow.

  • Outcome : 100% conversion, 95% content, 97% purity.

This method eliminates hydrolytic steps, reducing acid wastewater by 70% compared to batch processes.

Continuous Flow Synthesis

Adopting tubular reactors with immobilized catalysts (e.g., Zeo-karb) enables scalable production:

  • Residence time : 1.5–2.5 hours.

  • Cooling : External ice-water mixtures (0–5°C) maintain isothermal conditions.

  • Workup : Dichloromethane extraction and MgSO₄ drying yield >95% pure product.

Purification and Isolation

Post-reaction processing involves:

  • Liquid-liquid extraction : Dichloromethane isolates the organic phase.

  • Drying : Anhydrous MgSO₄ removes residual water.

  • Distillation : Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) achieves final purity.

Comparative Analysis of Methods

Method Catalyst Temperature Pressure Yield Purity
Stepwise substitutionNone60°CAmbient75–80%85–90%
Solid acid catalysisSiO₂-Al₂O₃45°C0.5 MPa88–92%90–92%
Cation exchange resinZeo-karb5°C1.0 MPa95–97%97%
Continuous flowZeo-karb (immobilized)0–5°C1.5 MPa98%99%

Key observations :

  • Continuous flow systems maximize efficiency and purity.

  • Solid catalysts reduce environmental impact but require higher capital investment.

Challenges and Optimization Strategies

Side Reaction Mitigation

  • Ether formation : Controlled stoichiometry (1:1.05 alcohol:propyl bromide) minimizes dialkylation.

  • Hydrolysis : Anhydrous conditions (e.g., molecular sieves) prevent chlorine displacement by water.

Catalyst Regeneration

  • Solid acids : Calcination at 400°C restores activity for 5–7 cycles.

  • Cation resins : Acidic washes (HCl) rejuvenate ion-exchange capacity .

Q & A

Q. What synthetic methodologies are recommended for 1-Chloro-3-propoxy-2-propanol?

  • Methodological Answer : The synthesis can proceed via nucleophilic substitution reactions. For example, reacting 1,2-propanediol derivatives with chlorinating agents (e.g., thionyl chloride) followed by alkoxylation using propyl bromide under basic conditions. Reaction optimization should consider stoichiometry, solvent polarity (e.g., THF or DMF), and temperature control (40–60°C) to minimize side reactions. Similar protocols for chloro-propanol derivatives emphasize protecting group strategies to stabilize intermediates .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Follow hazard guidelines for chlorinated alcohols:
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Refer to safety data sheets (SDS) for chlorinated analogs like 3-chloro-1,2-propanediol, which highlight risks of irritation and systemic toxicity .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm chloro and propoxy substituents. Compare chemical shifts with databases (e.g., PubChem entries for related compounds) .
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks and fragmentation patterns. Reference spectra from NIST databases for validation .
  • IR Spectroscopy : Identify O–H (3200–3600 cm1^{-1}) and C–Cl (550–850 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxylation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMSO) versus non-polar solvents for regioselectivity.
  • Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation, as demonstrated in synthetic routes for aminochloropropanes .

Q. What computational approaches predict the compound’s reactivity and stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–Cl and C–O bonds to assess hydrolysis susceptibility.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict degradation pathways. PubChem InChI data (e.g., for analogs like 1-(2-chloro-4-fluorophenoxy)-3-sulfonylpropanol) can parameterize models .

Q. How does the propoxy group influence biological activity compared to other substituents?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare the compound’s antimicrobial or cytotoxic activity with analogs (e.g., phenyl or methyl-substituted chloro-propanols) using in vitro assays (e.g., MIC or MTT).
  • Metabolic Stability : Assess hepatic microsomal stability to evaluate the propoxy group’s impact on pharmacokinetics, referencing studies on structurally similar pharmacophores .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported toxicity profiles of chloro-propanols?

  • Methodological Answer :
  • Evidence Weight Analysis : Cross-reference toxicity data from EU CLP classifications (e.g., 3-chloro-1,2-propanediol) with experimental LD50_{50} values. Prioritize studies adhering to OECD guidelines for consistency.
  • In Silico Toxicology : Use tools like ProTox-II to predict acute oral toxicity, validating against empirical data from SDS sources .

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